2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine
Description
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9-10H,2,4,12-13H2 |
InChI Key |
FVSYAHACUIHTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)C(C1F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine typically involves multi-step organic reactions. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of amino groups at the desired positions. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct substitution and addition reactions occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and amination reactions typically involve reagents like halogens (Cl2, Br2) and amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The fluorine atom and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine (inferred) with related compounds:
Key Observations :
- Solubility: The diamine groups in this compound likely improve water solubility compared to non-aminated analogs like 1,5-difluoronaphthalene. However, solubility may be lower than salt forms (e.g., dihydrochloride in ).
Biological Activity
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is a compound of interest due to its potential biological activities. Its structure, which includes a tetrahydronaphthalene core with a fluorine substituent and a diamine functional group, suggests possible interactions with biological systems. This article aims to summarize the biological activity of this compound based on available research data.
- Chemical Formula : C10H12F2N2
- Molecular Weight : 194.22 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may interact with cellular pathways involved in apoptosis and cell proliferation.
- Case Study : A study on related tetrahydronaphthalene derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
Antimicrobial Properties
The antimicrobial potential of naphthalene derivatives has been documented:
- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Study Findings : A comparative study indicated that modifications to the naphthalene structure significantly influenced antibacterial activity, suggesting that 2-fluoro substitution could enhance efficacy .
Neuroprotective Effects
The neuroprotective potential of tetrahydronaphthalene derivatives has been noted:
- Neuroprotection Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
- Research Evidence : Experimental models have shown that certain derivatives can reduce neuronal apoptosis in response to oxidative stimuli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine is hypothesized to enhance lipophilicity and alter receptor binding profiles.
- Diamine Functional Group : The amine groups may facilitate interactions with biological targets such as enzymes or receptors involved in cancer progression or bacterial resistance mechanisms.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
